Structural Distortion: Quantifying Steric Strain via C-C Geminal Distance
In permethylated alkanes like 2,2,3,3,4,4-hexamethylpentane, steric hindrance between 1,5-methyl groups causes significant geometric distortion. Computational analysis shows that the carbon-carbon geminal distance is elongated by 8% compared to a strain-free reference, propane [1].
| Evidence Dimension | Carbon-carbon geminal distance |
|---|---|
| Target Compound Data | 2.759 Å |
| Comparator Or Baseline | Propane: 2.554 Å |
| Quantified Difference | Increase of 0.205 Å (8.0%) |
| Conditions | Computational analysis based on bond separation reactions and geometry optimization [1]. |
Why This Matters
This quantitative measure of structural distortion is a direct indicator of the unique steric strain in 2,2,3,3,4,4-hexamethylpentane, a critical parameter for researchers modeling molecular mechanics or studying the limits of alkane stability.
- [1] Gonthier, J. F., Wodrich, M. D., Steinmann, S. N., & Corminboeuf, C. (2010). Branched Alkanes Have Contrasting Stabilities. Organic Letters, 12(13), 3070–3073. View Source
